molecular formula C18H17FN2O3 B4181773 3-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

3-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4181773
M. Wt: 328.3 g/mol
InChI Key: HVMAOGYABOFTLK-UHFFFAOYSA-N
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Description

Research in the field of chemical synthesis and analysis often explores the development of novel compounds with potential applications in various industries, including pharmaceuticals and materials science. Compounds like "3-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide" and its analogs are of interest due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of compounds closely related to "3-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide" typically involves condensation reactions, starting from halogenated benzene derivatives. For instance, compounds have been synthesized by condensing isocyanato benzene derivatives with morpholino-indazol amine, prepared from difluorobenzonitrile by amination and cyclization processes (Jiu-Fu Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using X-ray crystallography, revealing their crystalline forms and molecular configurations. These structures can exhibit monoclinic systems with specific space groups, indicating the compounds' geometrical arrangements (Jiu-Fu Lu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving such compounds often lead to distinct inhibitory effects on the proliferation of cancer cell lines, showcasing their potential therapeutic applications. The presence of fluorine atoms can influence the compounds' reactivity and biological activity (X. Ji et al., 2018).

properties

IUPAC Name

3-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-15-3-1-2-14(12-15)17(22)20-16-6-4-13(5-7-16)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMAOGYABOFTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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